molecular formula C7H7N3S2 B1269031 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol CAS No. 68744-66-1

4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1269031
CAS RN: 68744-66-1
M. Wt: 197.3 g/mol
InChI Key: GTZYOWSGQWQEEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives, including compounds similar to "4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol," often involves cyclization reactions, such as the cyclisation of potassium dithiocarbazinate with hydrazine hydrate, as well as condensation reactions to introduce various substituents into the triazole core. These methods provide a versatile approach to access a wide range of triazole derivatives with diverse functionalities (Singh & Kandel, 2013).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by X-ray crystallography, revealing the arrangement of atoms within the molecule and the geometry of the triazole ring. Studies on similar compounds have detailed the crystalline structure, confirming the presence of the triazole ring and the substituents attached to it, providing insights into the molecular interactions and stability of these compounds (Sarala et al., 2006).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including alkylation, which allows for the introduction of alkyl groups, enhancing the compound's chemical properties. The reactivity of the triazole ring, particularly at the thiol group, enables the formation of complexes with metals and the modification of the molecule for specific applications. These reactions are crucial for tailoring the properties of triazole compounds for desired uses (Ashry et al., 2006).

Physical Properties Analysis

The physical properties of triazole derivatives, including "4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol," such as melting point, solubility, and stability, are essential for their practical applications. These properties are determined using various analytical techniques, including thermal analysis, to understand the compound's behavior under different conditions and its suitability for specific applications.

Chemical Properties Analysis

The chemical properties of triazole derivatives are influenced by their structure, particularly the presence of the thiol group and the triazole ring. These compounds exhibit a range of chemical behaviors, such as the ability to act as ligands in coordination chemistry, their redox properties, and their potential as corrosion inhibitors. The sulfur atom in the thiol group and the nitrogen atoms in the triazole ring play a critical role in their chemical reactivity, allowing these compounds to interact with a variety of chemical species (Chauhan et al., 2019).

Scientific Research Applications

Synthesis and Physicochemical Properties

  • Derivatives of 1,2,4-triazole, including 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol, are vital in pharmaceutical science. Their synthesis enables the creation of compounds with predicted biological activity. These derivatives are known for their high efficiency and low toxicity, making them promising for new chemical compounds development (Kravchenko, Panasenko, & Knysh, 2018).

Antitumor and DNA Methylation Inhibition

  • Research on 4-substituted 4H-1,2,4-triazole-3-thiol derivatives, which include the synthesis of benzylsulfanylethyl groups in the 5-position, highlights their anti-tumor activity and impact on tumor DNA methylation levels (Hovsepyan et al., 2018).

Corrosion Inhibition

  • 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol has been investigated as a novel corrosion inhibitor for copper, showing over 94% efficiency in 3.5% NaCl solution. Its protective film on copper surfaces suggests chemical adsorption, beneficial for corrosion protection (Chauhan et al., 2019).

Insecticidal Activity

  • A series of derivatives of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol has shown significant insecticidal activity against Plodia interpunctella, indicating potential use in pest control (Maddila, Pagadala, & Jonnalagadda, 2015).

Antimicrobial and Antifungal Effects

  • Studies on derivatives of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol have shown a wide spectrum of biological activity, particularly in antimicrobial and antifungal effects, highlighting their potential in medical and veterinary applications (Ohloblina, Bushuieva, & Parchenko, 2022).

Synergistic Inhibition in Corrosion Protection

  • The compound has been studied for its inhibition efficiency in a mixture with co-additives like polycarboxylate and citrate for steel corrosion protection in cooling water systems, demonstrating significant efficacy (Tansug, 2017).

Future Directions

Indole derivatives, which share some structural similarities with “4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol”, have been found to possess various biological activities, creating interest among researchers to synthesize a variety of indole derivatives . This suggests that “4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol” and similar compounds may also have potential for further exploration in therapeutic applications.

properties

IUPAC Name

4-methyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S2/c1-10-6(8-9-7(10)11)5-3-2-4-12-5/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZYOWSGQWQEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352263
Record name 4-Methyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol

CAS RN

68744-66-1
Record name 4-Methyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
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Synthesis routes and methods

Procedure details

1-(2-Thenoyl)-4-methylthiosemicarbazide (7.1 g, 3.3×10-1 mole) and 1 molar aqueous NaHCO3 (330 ml, 3.30×10-1 mole) were stirred and heated to reflux. After refluxing about 14 hours the reaction was filtered while hot and the filtrate was then cooled in an ice bath. Acidification by the dropwise addition of concentrated HCl (28 ml, 3.4×10-1 mole) gave a colorless precipitate which was collected by filtration, washed with a little cold H2O, and dried by suction. Crystallization from isopropanol gave colorless spears: 5.0 g (77%), mp 155°-157° C.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
reactant
Reaction Step Two

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